molecular formula C19H22Cl2N2O3S B4893217 N~2~-(2-chlorobenzyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-isobutylglycinamide

N~2~-(2-chlorobenzyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-isobutylglycinamide

Katalognummer B4893217
Molekulargewicht: 429.4 g/mol
InChI-Schlüssel: GUGLQFUMNGJVQK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N~2~-(2-chlorobenzyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-isobutylglycinamide, commonly known as CCG-1423, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases. This compound was first synthesized in 2006, and since then, it has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.

Wirkmechanismus

CCG-1423 inhibits the activity of ROCK by binding to its kinase domain and preventing its activation. This leads to a decrease in the phosphorylation of downstream targets of ROCK, resulting in the inhibition of cellular processes that are regulated by ROCK.
Biochemical and Physiological Effects:
CCG-1423 has been shown to have various biochemical and physiological effects, including the inhibition of cell migration and proliferation, induction of apoptosis, and regulation of cytoskeletal dynamics. It has also been shown to have anti-inflammatory effects and to regulate blood pressure in animal models.

Vorteile Und Einschränkungen Für Laborexperimente

CCG-1423 has several advantages for use in lab experiments, including its small size, high potency, and specificity for ROCK inhibition. However, it also has some limitations, including its relatively short half-life and potential off-target effects.

Zukünftige Richtungen

There are several future directions for the study of CCG-1423, including the development of more potent and selective inhibitors of ROCK, the identification of new therapeutic applications for CCG-1423, and the investigation of its potential use in combination with other drugs for enhanced therapeutic efficacy. Additionally, the study of CCG-1423 in animal models of disease and clinical trials in humans will be important for further understanding its potential therapeutic applications.

Synthesemethoden

The synthesis of CCG-1423 involves a multi-step process that includes the reaction of 2-chlorobenzylamine with 4-chlorobenzenesulfonyl chloride to form N-(2-chlorobenzyl)-4-chlorobenzenesulfonamide. This compound is then reacted with isobutyl glycine to form N~2~-(2-chlorobenzyl)-N~1~-isobutylglycinamide, which is further reacted with sodium hydroxide to form CCG-1423.

Wissenschaftliche Forschungsanwendungen

CCG-1423 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, cardiovascular diseases, and neurological disorders. It has been shown to inhibit the activity of Rho-associated protein kinase (ROCK), which is involved in various cellular processes, including cell migration, proliferation, and apoptosis.

Eigenschaften

IUPAC Name

2-[(2-chlorophenyl)methyl-(4-chlorophenyl)sulfonylamino]-N-(2-methylpropyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22Cl2N2O3S/c1-14(2)11-22-19(24)13-23(12-15-5-3-4-6-18(15)21)27(25,26)17-9-7-16(20)8-10-17/h3-10,14H,11-13H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUGLQFUMNGJVQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=O)CN(CC1=CC=CC=C1Cl)S(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N~2~-(2-chlorobenzyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N-(2-methylpropyl)glycinamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.